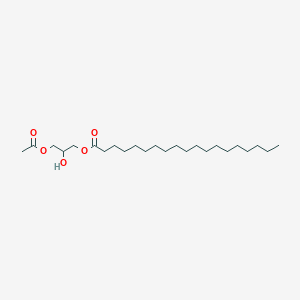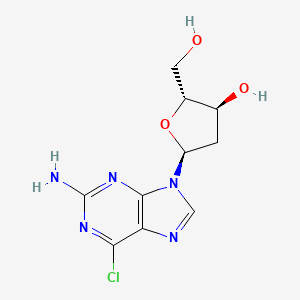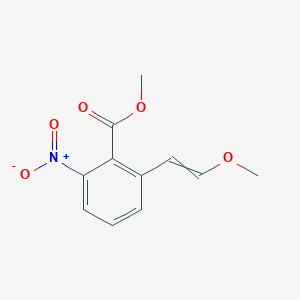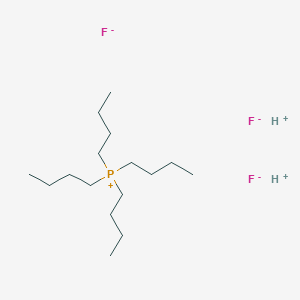
4-Deoxi-L-fucosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-L-fucose (4-Fuc) is a monosaccharide that is found in a variety of organisms, including plants, fungi, and bacteria. It is a non-reducing sugar, meaning it does not undergo the usual glycosidic bond cleavage when exposed to acid. 4-Fuc is a rare sugar and has been studied for its biochemical, physiological, and medical implications. It is an important intermediate in the biosynthesis of fucose-containing glycoconjugates, which are important components of the cell membrane. 4-Fuc has been found to be involved in a variety of biological processes, including cell adhesion, inflammation, and cancer cell invasion.
Aplicaciones Científicas De Investigación
Desarrollo de Biosensores
4-Deoxi-L-fucosa se ha utilizado en el desarrollo de un sistema inducible fluorescente para la cuantificación de fucosa libre en Escherichia coli {svg_1}. Este método biológico para cuantificar la fucosa podría ser útil para aplicaciones nutracéuticas y microbiológicas, así como para el diagnóstico molecular {svg_2}.
Caracterización Enzimática
Este compuesto juega un papel significativo en los estudios de caracterización enzimática {svg_3}. Por ejemplo, se ha utilizado en la síntesis enzimática de L-fucosa a partir de L-fuculosa utilizando una fucosa isomerasa de Raoultella sp {svg_4}.
Investigación sobre Microcompartimentos Bacterianos
this compound se utiliza en la investigación sobre microcompartimentos bacterianos {svg_5}. Estos son orgánulos proteicos que se encuentran en muchas bacterias, y comprender su función puede proporcionar información sobre el metabolismo bacteriano y posibles objetivos terapéuticos.
Identificación y Análisis de Azúcares Raros
Este compuesto también se utiliza en la identificación y el análisis de azúcares raros {svg_6}. Los azúcares raros tienen aplicaciones potenciales en varios campos, incluidas las industrias alimentaria, farmacéutica y cosmética.
Industria Biofarmacéutica
En la industria biofarmacéutica, this compound se utiliza en la producción de anticuerpos monoclonales {svg_7}. Los anticuerpos monoclonales se utilizan en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos autoinmunitarios.
Ensayo de Unión a Cuentas de Lectina
this compound se ha utilizado como el azúcar no haptenico en el ensayo de unión a cuentas de lectina para estudiar sus efectos sobre la unión de lectinas inmovilizadas como la aglutinina de cacahuete (PNA) y la aglutinina de Dolichos biflorus (DBA) {svg_8}.
Mecanismo De Acción
Target of Action
4-Deoxy-L-fucose primarily targets fucosyltransferases (FUTs) . FUTs are enzymes that construct fucosylated glycans, which are involved in a wide variety of physiological and pathological processes, including cell adhesion, tissue development, angiogenesis, fertilization, malignancy, and tumor metastasis .
Mode of Action
4-Deoxy-L-fucose acts as a potential inhibitor of FUTs . It interacts with these enzymes, potentially disrupting their normal function. This interaction can lead to alterations in the expression of fucosylated oligosaccharides, which are involved in several biological processes .
Biochemical Pathways
The action of 4-Deoxy-L-fucose affects the biosynthesis of GDP-fucose, a precursor to fucosylated glycans . Two pathways operate in mammalian cells for the synthesis of GDP-fucose: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . By inhibiting FUTs, 4-Deoxy-L-fucose can disrupt these pathways and affect the formation of fucosylated glycans .
Pharmacokinetics
It’s known that glycosylation, a process that 4-deoxy-l-fucose is involved in, can impact the pharmacokinetics and pharmacodynamics of therapeutic proteins .
Result of Action
The inhibition of FUTs by 4-Deoxy-L-fucose can lead to a decrease in cellular fucosylation . This can have significant effects at the molecular and cellular levels, including alterations in cell adhesion, tissue development, angiogenesis, and other processes . In particular, the aberrant expression of fucosylated glycans, which can be caused by the action of 4-Deoxy-L-fucose, has been linked to various pathologies, including cancer and inflammation .
Action Environment
The action of 4-Deoxy-L-fucose can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism of L-fucose, a related compound . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . It’s plausible that similar interactions could influence the action, efficacy, and stability of 4-Deoxy-L-fucose.
Safety and Hazards
4-Deoxy-L-fucose may cause skin irritation and may be harmful by skin absorption. It may also be harmful if swallowed or inhaled, and may be irritating to mucous membranes and the upper respiratory tract .
Direcciones Futuras
A more and more important role of fucose is within the biopharmaceutical industry and, specifically, the production of monoclonal antibodies (mAbs). Antibody-dependent cell-mediated cytotoxicity (ADCC) is the primary mechanism of action for many therapeutic monoclonal antibodies . A biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics .
Análisis Bioquímico
Biochemical Properties
4-Deoxy-L-fucose plays a crucial role in several biochemical reactions. It is involved in the biosynthesis of glycans and glycolipids, where it serves as a substrate for fucosyltransferases. These enzymes transfer fucose residues to glycoproteins and glycolipids, influencing their structure and function . The interaction of 4-Deoxy-L-fucose with fucosyltransferases is essential for the formation of fucosylated glycans, which are important for cell-cell communication and immune responses .
Cellular Effects
4-Deoxy-L-fucose affects various cellular processes, including cell signaling, gene expression, and metabolism. It is known to modulate the expression of fucosylated glycans on the cell surface, which can influence cell adhesion and migration . Additionally, 4-Deoxy-L-fucose impacts the Notch signaling pathway, a critical regulator of cell differentiation and development . By altering the fucosylation of Notch receptors, 4-Deoxy-L-fucose can affect the downstream signaling events and cellular responses .
Molecular Mechanism
The molecular mechanism of 4-Deoxy-L-fucose involves its incorporation into glycans and glycolipids through the action of fucosyltransferases. This process requires the activation of 4-Deoxy-L-fucose to GDP-fucose, which is then utilized by the enzymes . The binding of 4-Deoxy-L-fucose to fucosyltransferases facilitates the transfer of fucose residues to target molecules, thereby modifying their structure and function . This modification can lead to changes in cell signaling, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Deoxy-L-fucose can vary over time. Studies have shown that the stability and degradation of 4-Deoxy-L-fucose can influence its long-term effects on cellular function . For instance, prolonged exposure to 4-Deoxy-L-fucose can lead to changes in the expression of fucosylated glycans and alterations in cell signaling pathways . Additionally, the degradation of 4-Deoxy-L-fucose can impact its availability and efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of 4-Deoxy-L-fucose in animal models are dose-dependent. At low doses, 4-Deoxy-L-fucose can enhance the expression of fucosylated glycans and improve immune responses . At high doses, it may cause toxic effects and disrupt normal cellular functions . Studies have shown that excessive 4-Deoxy-L-fucose can lead to adverse effects such as inflammation and tissue damage . Therefore, it is important to determine the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
4-Deoxy-L-fucose is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . In the de novo pathway, 4-Deoxy-L-fucose is synthesized from GDP-mannose through a series of enzymatic reactions . In the salvage pathway, free 4-Deoxy-L-fucose is converted to GDP-fucose and utilized in glycan biosynthesis . These pathways are essential for maintaining the cellular levels of 4-Deoxy-L-fucose and ensuring its availability for biochemical reactions .
Transport and Distribution
The transport and distribution of 4-Deoxy-L-fucose within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of 4-Deoxy-L-fucose to various cellular compartments, including the Golgi apparatus and endoplasmic reticulum . The distribution of 4-Deoxy-L-fucose can influence its availability for glycan biosynthesis and other biochemical processes .
Subcellular Localization
4-Deoxy-L-fucose is localized to specific subcellular compartments, where it exerts its biochemical effects . It is primarily found in the Golgi apparatus and endoplasmic reticulum, where it is involved in the biosynthesis of fucosylated glycans . The subcellular localization of 4-Deoxy-L-fucose is regulated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its function in glycan biosynthesis and other cellular processes .
Propiedades
IUPAC Name |
(3R,4S,6S)-6-methyloxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURJZEESAQPG-NSHGFSBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the enzyme BmulJ_04915 in relation to 4-deoxy-L-fucose?
A1: While BmulJ_04915 doesn't directly interact with 4-deoxy-L-fucose, it plays a crucial role in understanding its derivative, 4-deoxy-L-fucono-1,5-lactone. The research identified BmulJ_04915 as the first enzyme capable of hydrolyzing both L-fucono-1,4-lactone and L-fucono-1,5-lactone []. Due to the instability and rapid conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, researchers synthesized the more stable 4-deoxy-L-fucono-1,5-lactone using L-fucose dehydrogenase. BmulJ_04915 effectively hydrolyzed 4-deoxy-L-fucono-1,5-lactone, demonstrating its potential role in the metabolism or modification of compounds related to 4-deoxy-L-fucose [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)



![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
